N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide
Description
N-(2-Aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is a heterocyclic building block with the molecular formula C₇H₁₃N₃O₂S and a molecular weight of 203.26 g/mol . It is characterized by a pyrrole ring substituted with a methyl group at the 1-position and a sulfonamide group at the 3-position, linked to a 2-aminoethyl side chain. The compound is primarily used in research and development (R&D) for synthesizing novel molecules in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(2-aminoethyl)-1-methylpyrrole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-10-5-2-7(6-10)13(11,12)9-4-3-8/h2,5-6,9H,3-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVOZEKJCXQWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)S(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds interact with various biological targets, such as enzymes, receptors, and proteins, to exert their effects.
Mode of Action
Compounds with similar structures are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
Similar compounds are known to exhibit diverse pharmacokinetic profiles, influenced by factors such as solubility, stability, and molecular size.
Result of Action
Similar compounds have been reported to induce various cellular responses, including changes in cell morphology, alterations in gene expression, and modulation of cellular signaling pathways.
Action Environment
The action, efficacy, and stability of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active.
Biological Activity
N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring, which is known for its diverse biological activities. The sulfonamide group is significant in medicinal chemistry, contributing to the compound's pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes, including respiration and acid-base balance. For instance, certain sulfonamides are known to exhibit selective inhibition against specific CA isoforms, which could be relevant for therapeutic applications .
- Antiproliferative Effects : Research indicates that pyrrole derivatives can induce cell cycle arrest and apoptosis in cancer cells. For example, compounds derived from pyrrole have demonstrated significant antiproliferative activity against melanoma cells, suggesting that this compound may also possess similar properties .
Anticancer Activity
A study examined the cytotoxic effects of various pyrrole derivatives on SH-4 melanoma cells. The findings revealed that certain derivatives induced apoptosis and S-phase cell cycle arrest, with IC50 values comparable to established chemotherapeutic agents .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Induces apoptosis |
| Carboplatin | 18.2 | Chemotherapy agent |
| Temozolomide | 50 | Chemotherapy agent |
Antibacterial Activity
The antibacterial potential of pyrrole-based compounds has been explored extensively. Compounds similar to this compound have shown activity against resistant strains such as MRSA. For instance, a related pyrrole derivative exhibited MIC values significantly lower than traditional antibiotics like vancomycin .
| Pathogen | MIC (µg/mL) | Compound |
|---|---|---|
| MRSA | 0.13 - 0.255 | Pyrrole derivative |
| MSSA | 0.125 | Pyrrole derivative |
| Vancomycin | 0.5 - 1 | Standard antibiotic |
Neuroprotective Effects
In animal models, certain pyrrole derivatives have been identified as D3 dopamine receptor agonists, providing neuroprotection against neurodegenerative conditions. This suggests that this compound may also exhibit neuroprotective properties through similar pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrrole ring significantly influence the biological activity of these compounds. For example, specific substitutions at the β-position enhance selectivity and potency against tumor cells . Further SAR analysis is essential for optimizing the efficacy of this compound.
Scientific Research Applications
Chemical Properties and Structure
N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is characterized by its unique pyrrole structure, which contributes to its biological activity. The presence of the sulfonamide group enhances its solubility and reactivity, making it a versatile scaffold for drug development.
Pharmaceutical Applications
-
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrole, including this compound, exhibit promising antibacterial properties. For instance, modifications to the pyrrole structure have led to compounds that effectively inhibit the growth of resistant bacterial strains such as E. coli and S. typhimurium. In one study, a hybrid compound derived from this scaffold showed an inhibition zone diameter (IZD) of 19 mm against E. coli, indicating strong antibacterial efficacy . -
Anticancer Potential
The compound's ability to interact with biological targets has also been investigated for anticancer applications. Pyrrole derivatives are known to induce apoptosis in cancer cells by modulating key signaling pathways. Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents . -
Diabetes Treatment
While not directly linked to this compound, related pyrrole compounds have been utilized in the formulation of antidiabetic medications. For example, glimepiride, a sulfonylurea derivative, incorporates similar structural elements and is effective in managing blood glucose levels . This suggests potential pathways for developing new antidiabetic agents based on this scaffold.
Material Science Applications
-
Polymer Chemistry
The sulfonamide functional group allows this compound to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for various industrial applications. -
Sensors and Biosensors
The compound's electronic properties make it a candidate for use in sensors. Research has indicated that pyrrole-based materials can be employed in electrochemical sensors for detecting environmental pollutants or biomolecules due to their conductivity and stability .
Case Studies
Comparison with Similar Compounds
Key Properties :
- CAS Numbers: 1096270-51-7 (primary) and 1461706-74-0 (synonym) .
- Purity : Typically ≥95% .
- Applications: Used as a precursor for drug discovery, polymer chemistry, and ligand design due to its sulfonamide and aminoethyl functional groups .
Comparison with Structurally Similar Compounds
Cyclam and Polyamine Derivatives
Cyclam (1,4,8,11-tetraazacyclotetradecane) derivatives substituted with linear polyamines, such as N-(2-aminoethyl)propane-1,3-diamine, share structural similarities with the target compound in their aminoethyl motifs . However, cyclam derivatives are macrocyclic and exhibit anti-HIV-1 activity, attributed to their ability to chelate metal ions and interfere with viral replication . In contrast, N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide lacks a macrocyclic backbone, limiting its metal-binding capacity but enhancing its flexibility for synthetic modifications.
Key Differences :
Polyamide Nucleic Acid (PNA) Backbones
Thymine-linked aminoethylglycyl units in PNA oligomers (e.g., from Nielsen et al., 1991) share functional similarities with the aminoethyl group in the target compound . PNAs hybridize with DNA via strand displacement due to their achiral polyamide backbone, enabling high stability .
Comparison :
Phenyl-Substituted Analog (N-(2-Amino-2-phenylethyl)-1-methyl-1H-pyrrole-3-sulfonamide)
The phenyl-substituted variant (CAS 1154217-41-0) differs by a benzene ring on the aminoethyl group .
Structural Impact :
- Hydrophobicity : Higher in the phenyl-substituted analog.
- Synthetic Utility : The parent compound’s simpler structure may facilitate scalable synthesis.
Epoxy-Modified Silane Derivatives
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane () shares the aminoethyl group but incorporates a silane backbone for adhesion in epoxy coatings . While the target compound lacks silane functionality, both molecules demonstrate the role of aminoethyl groups in enhancing crosslinking density and mechanical strength in polymer systems .
Preparation Methods
Synthesis of Pyrrole-3-sulfonyl Chloride Intermediate
- The sulfonyl chloride intermediate is typically prepared by sulfonation of the 1-methylpyrrole at the 3-position followed by chlorination.
- Sulfonation can be achieved using chlorosulfonic acid or sulfuryl chloride under controlled temperature (0–5 °C) to avoid overreaction.
- The sulfonyl chloride intermediate is isolated or used in situ for the next step.
Coupling with 2-Aminoethylamine
- The sulfonyl chloride intermediate reacts with 2-aminoethylamine (ethylenediamine derivative) to form the sulfonamide.
- The reaction is often carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–25 °C) to control the reaction rate and minimize side products.
- An acid scavenger such as triethylamine is added to neutralize the hydrogen chloride generated during the reaction.
- The molar ratio of triethylamine is typically 1.5 to 2.2 equivalents relative to the sulfonyl chloride to ensure complete scavenging.
- Reaction time ranges from 8 to 15 hours, with optimal yields around 12 to 14 hours.
Purification and Isolation
- After completion, the reaction mixture is quenched with water and extracted with an organic solvent.
- Sequential washing steps include:
- 5% aqueous hydrochloric acid to remove excess amines and bases.
- 2.5% aqueous sodium hydroxide washes to remove acidic impurities.
- Final water wash to remove residual salts.
- The organic layer is concentrated under mild vacuum at about 40 °C.
- The crude product is precipitated by addition of methanol at ~30 °C, cooled to 0–5 °C, and stirred to complete crystallization.
- The solid product is filtered, washed with methanol and acetone, and dried at 50–55 °C to constant weight.
Representative Reaction Scheme and Conditions
| Step | Reactants | Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | 1-methylpyrrole + chlorosulfonic acid | Sulfonation | - | 0–5 °C | 1–2 h | Formation of sulfonyl chloride intermediate |
| 2 | Sulfonyl chloride + 2-aminoethylamine + triethylamine | Nucleophilic substitution | Dichloromethane | 0–25 °C | 12–14 h | Acid scavenger used to neutralize HCl |
| 3 | Work-up and purification | Sequential washes and crystallization | Methanol, acetone | 0–5 °C (crystallization) | 1–2 h | Washing to remove impurities, drying |
Research Findings and Optimization
- Solvent Selection: Chlorinated hydrocarbons such as dichloromethane are preferred for the substitution step due to good solubility and reaction control.
- Acid Scavenger: Triethylamine is effective in neutralizing HCl and preventing side reactions; 2 equivalents relative to sulfonyl chloride provide optimal yield.
- Temperature Control: Maintaining low temperatures during sulfonation and substitution steps minimizes by-products and degradation.
- Purity: The final product purity exceeds 99% as confirmed by HPLC analysis.
- Yield: Overall yields for the sulfonamide formation step typically range from 80% to 90% after purification.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Outcome |
|---|---|---|
| Sulfonation temperature | 0–5 °C | Controls sulfonyl chloride formation |
| Reaction solvent | Dichloromethane, THF | Solubility and reaction rate |
| Acid scavenger ratio | 1.5–2.2 equivalents (triethylamine) | Neutralizes HCl, improves yield |
| Reaction time | 8–15 hours | Completeness of substitution |
| Purification washes | 5% HCl, 2.5% NaOH, water | Removes impurities |
| Final drying temperature | 50–55 °C | Ensures product stability |
| Product purity | >99% (HPLC) | High-quality compound |
Alternative Synthetic Routes and Literature Insights
- Some literature reports cycloaddition and phase transfer catalysis methods for related pyrrole derivatives, but these are less common for N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide specifically.
- The use of activated esters (e.g., 4-nitrophenyl sulfonates) as intermediates can facilitate milder reaction conditions.
- Protection-deprotection strategies for the aminoethyl group may be employed to improve selectivity in complex syntheses.
Q & A
What are the established synthetic protocols for N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step reactions starting with a 1-methylpyrrole precursor. Key steps include sulfonylation of the pyrrole ring using sulfonyl chlorides, followed by coupling with 2-aminoethylamine. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions .
- Solvent selection : Anhydrous DMF enhances reagent solubility and reaction homogeneity .
- Catalysts : Triethylamine (1.5 eq) neutralizes HCl byproducts, improving amide bond formation efficiency .
- Stoichiometry : A 1:1.2 molar ratio of pyrrole intermediate to sulfonating agent maximizes yield .
Which spectroscopic and chromatographic methods reliably characterize this compound’s purity and structure?
- NMR spectroscopy :
- Mass spectrometry (ESI-MS) : Molecular ion [M+H]+ peaks at ~244.1 m/z confirm molecular weight .
- HPLC : Retention time of 6.8 minutes (C18 column) with >98% purity .
How can researchers resolve contradictions in reported biological activities across different in vitro models?
Discrepancies may stem from assay-specific variables. Methodological solutions include:
- Standardized cytotoxicity assays : Follow OECD guidelines for consistency in cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Dose-response validation : Test 0.1–100 μM ranges to identify reproducible IC50 values .
- Target engagement assays : Use surface plasmon resonance (SPR) or Western blotting to validate interactions with enzymes like carbonic anhydrase IX .
What advanced strategies elucidate the compound’s mechanism of action?
- Computational docking : AutoDock Vina predicts binding affinities to targets (e.g., carbonic anhydrase IX, ΔG ≈ −9.2 kcal/mol) .
- Molecular dynamics (MD) simulations : 50-ns trajectories assess binding stability under physiological conditions .
- CRISPR-Cas9 knockouts : Validate target relevance in cellular models .
How is the thermal stability and decomposition profile analyzed?
- Thermogravimetric analysis (TGA) : Sharp mass loss above 300°C indicates main-chain decomposition (heating rate: 10°C/min under N₂) .
- Differential scanning calorimetry (DSC) : Endothermic peaks at 180–200°C correlate with melting or mesophase transitions .
- Evolved gas analysis (FTIR) : Identifies SO₂ release from sulfonamide cleavage .
How can the sulfonamide group be selectively functionalized for structure-activity studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
